molecular formula C12H13N3O2 B3049784 5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide CAS No. 219938-19-9

5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide

Cat. No. B3049784
CAS RN: 219938-19-9
M. Wt: 231.25 g/mol
InChI Key: JRAVNWOJZJFAQR-UHFFFAOYSA-N
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Description

5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide, also known as AMOZ, is a synthetic compound that belongs to the class of oxazoles. It is a potent inhibitor of the enzyme nitroreductase, which is involved in the metabolism of nitroaromatic compounds. AMOZ has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide works by inhibiting the enzyme nitroreductase, which is involved in the reduction of nitroaromatic compounds. Nitroreductase catalyzes the reduction of nitroaromatic compounds to their corresponding amino derivatives, which can be further metabolized by the cell. By inhibiting nitroreductase, this compound prevents the metabolism of nitroaromatic compounds, leading to their accumulation and potential toxicity.
Biochemical and physiological effects:
This compound has been shown to have a broad range of biochemical and physiological effects on various biological systems. It has been reported to induce DNA damage, oxidative stress, and apoptosis in bacterial and mammalian cells. It has also been shown to affect the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide in lab experiments is its high potency and specificity for nitroreductase. This allows for precise control over the inhibition of nitroreductase activity and the accumulation of nitroaromatic compounds. However, one limitation of using this compound is its potential toxicity to cells at high concentrations. Careful titration of this compound concentration is required to minimize its toxic effects and ensure accurate results.

Future Directions

There are many potential future directions for research on 5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide and its applications. One area of interest is the development of new nitroreductase inhibitors with improved potency and selectivity. Another area of research is the investigation of the role of nitroaromatic compounds and nitroreductase in disease pathogenesis, particularly in cancer and infectious diseases. Additionally, the use of this compound and other nitroreductase inhibitors in combination with other drugs or therapies may have potential applications in the treatment of various diseases.

Scientific Research Applications

5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide has been widely used in scientific research as a tool to study the mechanism of action of nitroreductase and its role in the metabolism of nitroaromatic compounds. It has also been used to investigate the biochemical and physiological effects of nitroaromatic compounds on various biological systems, including bacteria, fungi, and mammalian cells.

properties

IUPAC Name

5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-3-5-9(6-4-7)14-12(16)10-8(2)15-17-11(10)13/h3-6H,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAVNWOJZJFAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361415
Record name 5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219938-19-9
Record name 5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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